molecular formula C7H15Cl2N3 B13519692 4-(1H-imidazol-4-yl)butan-1-aminedihydrochloride

4-(1H-imidazol-4-yl)butan-1-aminedihydrochloride

Cat. No.: B13519692
M. Wt: 212.12 g/mol
InChI Key: PTMRRQPUUJQZPK-UHFFFAOYSA-N
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Description

4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride is a chemical compound with the molecular formula C7H13N3.2ClH and a molecular weight of 212.12 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride typically involves the reaction of 4-(1H-imidazol-4-yl)butan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

Industrial Production Methods

Industrial production of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a ligand for metal complexes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions, forming stable complexes that can modulate various biological processes. Additionally, the compound can interact with enzymes and receptors, influencing their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    4-(1H-imidazol-4-yl)butan-1-amine: The parent compound without the dihydrochloride salt.

    1H-imidazole-4-carboxylic acid: An oxidized derivative of the imidazole ring.

    4-(1H-imidazol-1-yl)phenol: A phenolic derivative of imidazole.

Uniqueness

4-(1H-imidazol-4-yl)butan-1-amine dihydrochloride is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions and interact with various biological targets. This makes it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)butan-1-amine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c8-4-2-1-3-7-5-9-6-10-7;;/h5-6H,1-4,8H2,(H,9,10);2*1H

InChI Key

PTMRRQPUUJQZPK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCCCN.Cl.Cl

Origin of Product

United States

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